molecular formula C15H20N4O B8412644 (4-Ethyl-piperazin-1-yl)-(4-methyl-1H-benzoimidazol-2-yl)-methanone

(4-Ethyl-piperazin-1-yl)-(4-methyl-1H-benzoimidazol-2-yl)-methanone

Cat. No. B8412644
M. Wt: 272.35 g/mol
InChI Key: OYCPMRKNILHXGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethyl-piperazin-1-yl)-(4-methyl-1H-benzoimidazol-2-yl)-methanone is a useful research compound. Its molecular formula is C15H20N4O and its molecular weight is 272.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethyl-piperazin-1-yl)-(4-methyl-1H-benzoimidazol-2-yl)-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethyl-piperazin-1-yl)-(4-methyl-1H-benzoimidazol-2-yl)-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Ethyl-piperazin-1-yl)-(4-methyl-1H-benzoimidazol-2-yl)-methanone

Molecular Formula

C15H20N4O

Molecular Weight

272.35 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-(4-methyl-1H-benzimidazol-2-yl)methanone

InChI

InChI=1S/C15H20N4O/c1-3-18-7-9-19(10-8-18)15(20)14-16-12-6-4-5-11(2)13(12)17-14/h4-6H,3,7-10H2,1-2H3,(H,16,17)

InChI Key

OYCPMRKNILHXGZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=NC3=C(C=CC=C3N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction was carried out as described in General Procedure 2 using 4-methyl-2-trichloromethyl-1H-benzoimidazole (Example 20, Step A, 100 mg, 0.40 mmol) and N-ethylpiperazine (0.10 mL, 0.80 mmol) in THF (3 mL). Purification afforded 67 mg (62%) of the title compound. MS (ESI): mass calculated for C15H20N4O, 272.16; m/z found, 273.2 [M+H]+. 1H NMR (400 MHz, CDCl3): 10.89 (s, 1H), 7.64 (d, J=8.6 Hz, 0.5H), 7.33 (d, J=8.6 Hz, 0.5H), 7.22-7.18 (m, 1H), 7.13 (d, J=7.4 Hz, 0.5H), 7.10 (d, J=7.4 Hz, 0.5H), 4.86-4.84 (m, 1H), 4.80-4.78 (m, 1H), 3.93-3.90 (m, 2H), 2.66 (s, 1.5H), 2.63-2.56 (m, 4H), 2.52 (s, 1.5H), 2.48 (q, J=7.3 Hz, 2H), 1.14 (t, J=7.1 Hz, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Yield
62%

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